1-[(4-Chlorophenyl)methoxy]-4-iodobenzene
Description
1-[(4-Chlorophenyl)methoxy]-4-iodobenzene is a halogenated aromatic compound with the molecular formula C₁₃H₁₀ClIO and a molecular weight of 344.58 g/mol. Its structure consists of a benzene ring substituted with an iodine atom at the para position and a (4-chlorophenyl)methoxy group at the adjacent position. The (4-chlorophenyl)methoxy group introduces steric and electronic effects due to the chlorine atom’s electronegativity and the methoxy linker’s flexibility. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications .
Properties
IUPAC Name |
1-chloro-4-[(4-iodophenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCFEVMHPPUWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methoxy]-4-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 4-iodophenol as the primary starting materials.
Methoxylation: 4-chlorophenol undergoes a methoxylation reaction to form 4-chlorophenyl methanol.
Coupling Reaction: The 4-chlorophenyl methanol is then coupled with 4-iodophenol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methoxy]-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Chlorophenyl)methoxy]-4-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-4-iodobenzene involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[(4-Chlorophenyl)methoxy]-4-iodobenzene with structurally related compounds, focusing on substituent effects, reactivity, and applications:
Structural and Functional Analysis
Substituent Position and Reactivity :
- The iodine atom at the para position in this compound enhances electrophilic substitution reactivity compared to meta-substituted analogs (e.g., 1-[(4-Chlorophenyl)methoxy]-3-iodobenzene ). This positioning facilitates coupling reactions, such as Suzuki-Miyaura or Ullmann cross-couplings, due to improved steric accessibility.
- The (4-chlorophenyl)methoxy group provides electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution (NAS) reactions compared to ethoxymethoxy derivatives (e.g., 1-(Ethoxymethoxy)-4-iodobenzene) .
Applications in Synthesis: Compounds like 1-(10-(4-Iodophenoxy)decyloxy)-4-iodobenzene () share the 4-iodophenoxy motif but feature a long alkyl chain, enabling phase-transfer catalysis in indole synthesis. In contrast, the target compound’s compact structure favors use in small-molecule drug intermediates . 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene () demonstrates how chloro and ethoxybenzyl groups enhance lipophilicity, making it suitable for agrochemical precursors, whereas the target compound’s methoxy linker improves solubility in polar solvents .
Comparative Stability and Hazard Profiles :
- The propargyl-iodo linker in 1-Chloro-4-[[(3-iodo-2-propynyl)oxy]methoxy]benzene () introduces alkyne reactivity but poses instability under acidic conditions. The target compound’s aryl ether backbone offers greater thermal and hydrolytic stability .
Key Research Findings
- Synthetic Utility : The iodine atom in this compound can be selectively replaced via halogen-exchange reactions, enabling modular synthesis of polyaromatic systems .
- Biological Relevance : Analogous compounds with chlorophenyl and iodo substituents (e.g., pesticides in ) highlight the role of halogen bonding in enhancing binding affinity to biological targets .
Biological Activity
1-[(4-Chlorophenyl)methoxy]-4-iodobenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H10ClI O
- Molecular Weight : 320.58 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogenated phenyl groups have shown effectiveness against various bacterial strains. In a study evaluating related compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
This compound has potential as an enzyme inhibitor. Studies on structurally similar compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and urease, with some derivatives showing IC50 values in the low micromolar range . This suggests that the compound may also possess similar inhibitory effects, making it a candidate for further investigation in neurodegenerative diseases and other conditions where enzyme inhibition is beneficial.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Interaction : Compounds with halogen substituents often exhibit enhanced binding affinity for various receptors due to increased lipophilicity and electronic effects.
- Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress pathways, which could be a mechanism through which they exert anti-inflammatory effects .
Case Studies
- Antibacterial Efficacy : A series of synthesized compounds based on the structure of this compound were tested for antibacterial activity. The results indicated that halogenated derivatives exhibited stronger antibacterial properties compared to their non-halogenated counterparts .
- AChE Inhibition : In studies involving piperazine-derived compounds, several showed significant AChE inhibition, suggesting that similar modifications to this compound could yield potent neuroprotective agents .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
